

Introduction: The Strategic Value of α -Fluorination

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Compound of Interest

Compound Name: 2-fluorobutanoic acid

Cat. No.: B1329499

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The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] **2-Fluorobutanoic acid** (also known as 2-fluorobutyric acid) exemplifies a simple yet potent building block where the strategic placement of a single fluorine atom at the α -position of a carboxylic acid imparts unique characteristics. This guide delves into the core chemical properties of this molecule, providing an in-depth resource for its effective use in research and development.

The presence of fluorine can enhance metabolic stability, improve bioavailability, increase binding affinity, and alter acidity (pKa), making fluorinated synthons like **2-fluorobutanoic acid** highly valuable in the design of novel therapeutics.[3] Understanding its fundamental chemistry is paramount to leveraging its full potential in creating safer and more effective pharmaceuticals.[3]

Core Physicochemical and Structural Properties

2-Fluorobutanoic acid is a chiral molecule existing as a racemic mixture unless synthesized via asymmetric methods. The defining feature is the covalent bond between a carbon atom and a fluorine atom, the most electronegative element. This C-F bond is highly polarized and exceptionally strong, which profoundly influences the molecule's electronic distribution, acidity, and reactivity.

The electron-withdrawing inductive effect of the α -fluorine atom significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, butanoic acid. This

modulation of pKa is a critical feature exploited in drug design to optimize ionization at physiological pH, thereby affecting solubility, membrane permeability, and target engagement.

Table 1: Key Identifiers and Physicochemical Properties of **2-Fluorobutanoic Acid**

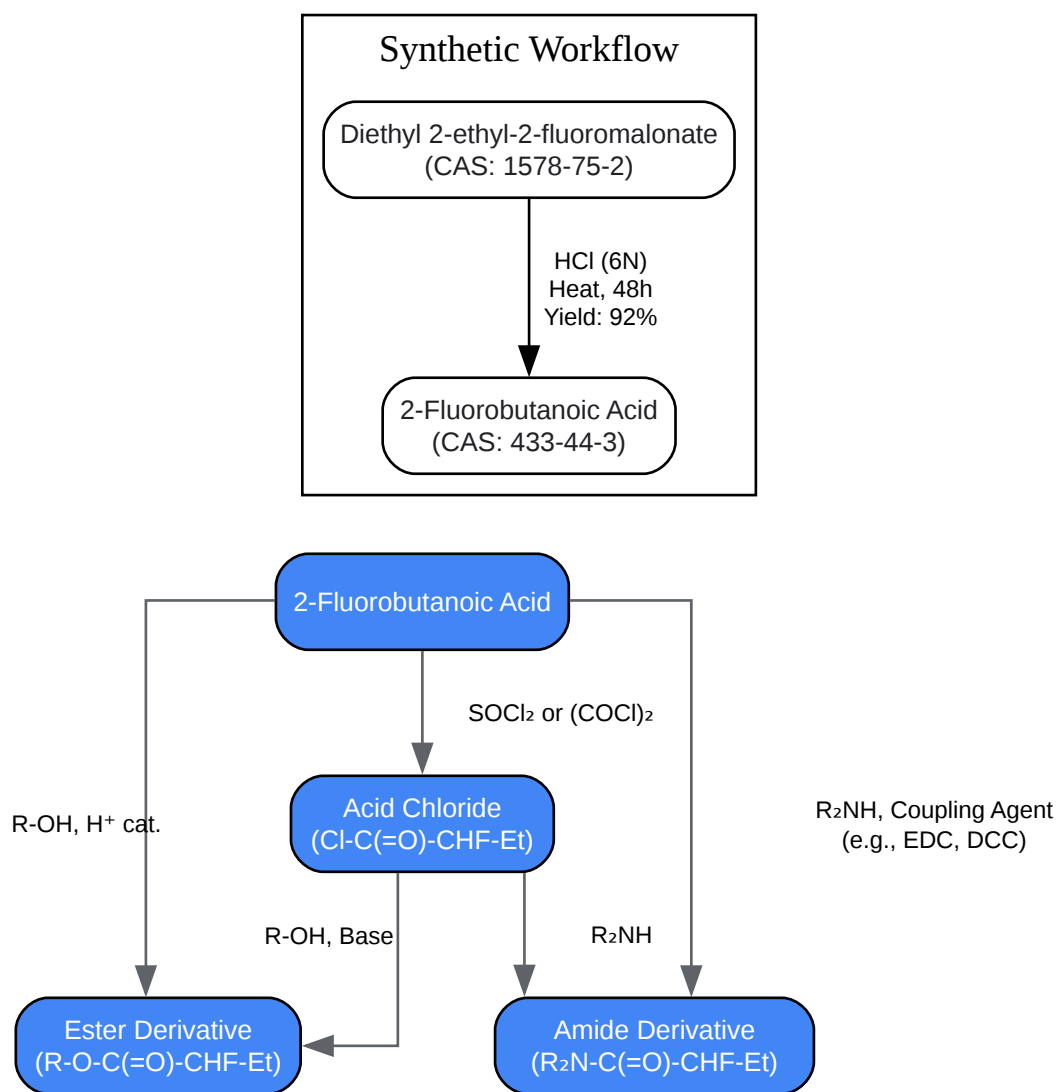
Property	Value	Source(s)
CAS Number	433-44-3	[4][5][6][7]
Molecular Formula	C ₄ H ₇ FO ₂	[4][5][6]
Molecular Weight	106.10 g/mol	[4][6]
IUPAC Name	2-fluorobutanoic acid	[6]
Synonyms	2-Fluorobutyric acid, (±)-2-Fluorobutanoic acid, α-Fluorobutanoic acid	[5][8]
Boiling Point	95 °C at 40 Torr	[8]
Density	1.1402 g/cm ³ at 20 °C	[8]
SMILES	<chem>CCC(C(=O)O)F</chem>	[5][6]
InChIKey	GCSPSGQVZXMPKU-UHFFFAOYSA-N	[5][8]

Synthesis and Methodologies

The synthesis of α-fluoro carboxylic acids can be challenging due to the potential for side reactions like elimination.[9] However, several reliable methods have been developed for the preparation of **2-fluorobutanoic acid** and its derivatives.

Synthesis via Diethyl 2-Ethyl-2-fluoromalonate Hydrolysis

One common and effective route involves the acidic hydrolysis of a fluorinated malonic ester derivative.[10] This method provides good yields and utilizes readily available starting materials.



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